molecular formula C15H9Cl3N4O3 B1496129 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- CAS No. 34320-82-6

3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-

Cat. No.: B1496129
CAS No.: 34320-82-6
M. Wt: 399.6 g/mol
InChI Key: NTDRZJLMIOFNLK-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- is a useful research compound. Its molecular formula is C15H9Cl3N4O3 and its molecular weight is 399.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H9Cl3N4O3
  • Molecular Weight : 399.6 g/mol
  • CAS Number : 34320-82-6
  • IUPAC Name : 5-(4-nitrophenyl)imino-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one

The biological activity of 3H-Pyrazol-3-one derivatives is attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : These compounds have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. In vitro assays demonstrated that certain pyrazole derivatives exhibit stronger inhibitory effects than established inhibitors like brequinar and teriflunomide .
  • Antimicrobial Properties : Pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. For instance, studies have reported their effectiveness against fungal strains such as Cytospora sp. and Fusarium solani .
  • Antioxidant Activity : The antioxidant properties of these compounds contribute to their protective effects against oxidative stress in cells .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionStrong inhibition of DHODH
AntimicrobialEffective against Cytospora and Fusarium
AntioxidantReduces oxidative stress in cellular models
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Study on DHODH Inhibition :
    • A study assessed the activity of 3H-Pyrazol-3-one derivatives against DHODH using enzymatic assays. Results indicated that certain compounds exhibited IC50 values lower than those of standard inhibitors, suggesting potential for development as immunosuppressive agents .
  • Antimicrobial Efficacy :
    • A series of pyrazole derivatives were evaluated for their antifungal activity. Compounds were tested against five phytopathogenic fungi, demonstrating varying degrees of efficacy. The most potent compounds showed significant inhibition at low concentrations, indicating their potential use in agricultural applications .
  • Cytotoxicity in Cancer Research :
    • Research on the cytotoxic effects of pyrazole derivatives on cancer cell lines revealed that these compounds can induce apoptosis through mitochondrial pathways. This suggests that they may serve as lead compounds for developing new anticancer therapies.

Properties

IUPAC Name

5-(4-nitrophenyl)imino-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N4O3/c16-8-5-11(17)15(12(18)6-8)21-14(23)7-13(20-21)19-9-1-3-10(4-2-9)22(24)25/h1-6H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDRZJLMIOFNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=C(C=C2)[N+](=O)[O-])NN(C1=O)C3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067831
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34320-82-6
Record name 1-(2,4,6-Trichlorophenyl)-3-p-nitroanilino-2-pyrazolin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34320-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-((4-nitrophenyl)amino)-2-(2,4,6-trichlorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003106604
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166498
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-
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Record name 3-(4-nitroanilino)-1-(2,4,6-trichlorophenyl)-5-pyrazolone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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